N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

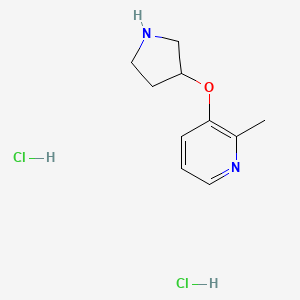

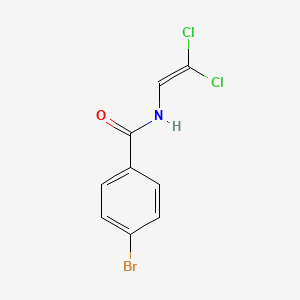

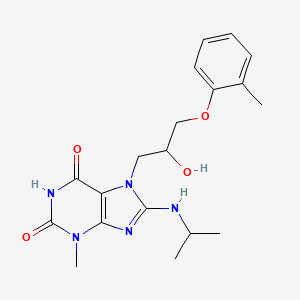

The compound “N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields, including medicine and materials science .

Molecular Structure Analysis

The molecular structure of this compound would likely feature the characteristic bicyclic structure of benzimidazoles, with an additional phenylethyl group and a fluorobenzenecarboxamide group attached .Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions, particularly as ligands in coordination chemistry .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its benzimidazole core and the attached groups. For example, the presence of the fluorobenzenecarboxamide group could influence its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

DNA Binding and Cellular Staining

The benzimidazole derivative Hoechst 33258 is known for its strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This property has made it a widely used fluorescent DNA stain in cell biology for chromosome and nuclear staining, and analysis of nuclear DNA content values. It serves as a model system for investigating DNA sequence recognition and binding, and its analogues are explored for their potential as radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).

Chemistry and Properties of Benzimidazole Derivatives

Research on 2,6-bis-(benzimidazol-2-yl)-pyridine and its analogues has demonstrated a broad spectrum of chemical properties and potential applications. These compounds, including their protonated and/or deprotonated forms and complex compounds, exhibit varied spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. This has opened up avenues for further investigation into previously unknown analogues (Boča, Jameson, & Linert, 2011).

Synthesis of Benzimidazole Compounds

The practical synthesis of intermediates like 2-Fluoro-4-bromobiphenyl, crucial for the manufacture of pharmaceuticals, underscores the importance of benzimidazole derivatives in drug development. These synthetic pathways offer insights into more efficient and safer production methods for benzimidazole-based compounds (Qiu et al., 2009).

Potential as CNS Acting Drugs

Benzimidazole derivatives have been explored for their central nervous system (CNS) acting properties. Research indicates that modifications of benzimidazoles, imidazothiazoles, and imidazoles could lead to more potent drugs for treating neurological disorders. These compounds show a range of activities, including agonistic, antagonistic, and effects on neurotransmitters and ion channels, highlighting their potential as CNS drugs (Saganuwan, 2020).

Biological and Pharmacological Properties

The diverse biological and pharmacological properties of 2-arylthio-benzazoles highlight the significance of benzimidazole derivatives in developing new therapeutic agents. These compounds exhibit a wide range of activities, including antibacterial, anticancer, and antifungal effects, making them a key focus for drug design and discovery (Vessally et al., 2018).

Wirkmechanismus

Target of Action

N-(1-(1H-1,3-Benzimidazol-2-yl)-2-phenylethyl)-2-fluorobenzenecarboxamide is a complex compound with a benzimidazole core. Benzimidazole derivatives have been found to exhibit a wide range of biological activities . .

Mode of Action

It is known that benzimidazole derivatives can interact with biopolymers in the living system due to their structural similarity to naturally occurring nucleotides . This allows them to interfere with various biological processes.

Biochemical Pathways

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O/c23-17-11-5-4-10-16(17)22(27)26-20(14-15-8-2-1-3-9-15)21-24-18-12-6-7-13-19(18)25-21/h1-13,20H,14H2,(H,24,25)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCMEDNSRSAXSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2614036.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2614041.png)

![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/no-structure.png)

![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(4-ethoxyphenyl)-7-triazolo[4,5-d]pyrimidinone](/img/structure/B2614050.png)

![1-Ethyl-3-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-3-methylazetidin-2-one](/img/structure/B2614056.png)